molecular formula C7H12O4 B1294985 Diethyl 2-(1-ethoxyethylidene)malonate CAS No. 3044-06-2

Diethyl 2-(1-ethoxyethylidene)malonate

Cat. No.: B1294985
CAS No.: 3044-06-2
M. Wt: 160.17 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Diethyl 2-(1-ethoxyethylidene)malonate possesses the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol, with the Chemical Abstracts Service registry number 3044-06-2. The compound is systematically named as 1,3-diethyl 2-(1-ethoxyethylidene)propanedioate according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative nomenclature includes propanedioic acid, 2-(1-ethoxyethylidene)-, diethyl ester, and malonic acid, (1-ethoxyethylidene)-, diethyl ester.

The structural architecture of this compound features a central malonate moiety with two ethyl ester groups positioned at the 1,3-positions of the propanedioic acid backbone. The distinguishing feature is the 1-ethoxyethylidene substituent at the 2-position, which creates an electron-deficient alkene system that participates readily in various chemical transformations. The compound exhibits E/Z isomerism due to the presence of the carbon-carbon double bond, with the ethoxy group providing steric and electronic influences that affect its reactivity profile.

Property Value
Molecular Formula C₁₁H₁₈O₅
Molecular Weight 230.26 g/mol
Chemical Abstracts Service Number 3044-06-2
Systematic Name 1,3-diethyl 2-(1-ethoxyethylidene)propanedioate
Boiling Point 280.9°C at 760 mmHg
Density 1.062 g/cm³
Refractive Index 1.448

Historical Development and Discovery

The historical development of this compound can be traced to the broader exploration of alkoxymethylene malonates that began in the early 20th century. Peter P. T. Sah's seminal work published in the Journal of the American Chemical Society in 1931 established fundamental principles for the condensation of ortho esters with malonic ester derivatives. This foundational research demonstrated the feasibility of creating alkylidene malonate structures through controlled condensation reactions, laying the groundwork for subsequent developments in this chemical class.

The specific synthesis methodology for this compound was further refined through the work documented in Organic Syntheses, where researchers established protocols for the preparation of ethyl ethoxymethylenemalonate using ethyl orthoformate, acetic anhydride, and ethyl malonate under zinc chloride catalysis. This methodology involved a multi-step heating process at temperatures ranging from 102°C to 155°C over 13.5 hours, achieving yields of 50-60% based on the ethyl malonate starting material.

McElvain and Burkett's contributions in 1942 provided additional insights into the reactivity patterns of this compound class, as documented in multiple Journal of the American Chemical Society publications. Their research established the fundamental understanding of how ethoxy-substituted alkylidene malonates behave under various reaction conditions, contributing to the mechanistic understanding that guides contemporary synthetic applications.

Recent developments have focused on improving synthetic efficiency and environmental sustainability. Patent literature from 2021 describes novel preparation methods utilizing diethyl malonate as a raw material with ethyl formate or carbon monoxide as auxiliary materials, achieving more efficient synthesis under milder conditions. These modern approaches employ alcohol alkali metal salts and specialized catalysts such as dibenzo-24-crown-8, demonstrating yields that surpass traditional methods while reducing energy consumption and environmental impact.

Significance in Organic Chemistry

This compound occupies a position of considerable importance in organic chemistry due to its exceptional versatility as a synthetic building block. The compound serves as a key intermediate in the formation of heterocyclic frameworks, particularly in the synthesis of pharmaceuticals including norfloxacin and quinolone antibacterial drugs. Its significance extends to the preparation of antitumor drugs such as tivozanib, highlighting its relevance in medicinal chemistry applications.

The compound's utility in vinylogous Friedel-Crafts alkylations has been extensively demonstrated in aqueous media using scandium(III) triflate catalyst systems. Research conducted at the University of Groningen revealed that alkylidene malonates, including this compound, function as efficient electrophiles in these transformations due to their ability to chelate Lewis acid catalysts through bidentate coordination involving two carbonyl groups. This coordination enhances their reactivity compared to simple alkenes, enabling reactions to proceed under mild aqueous conditions that would typically require harsh organic solvents.

Contemporary research has identified long-chain alkylidene malonates, structurally related to this compound, as novel modulators of protein acetyltransferases, expanding the potential applications of this compound class beyond traditional synthetic chemistry into biochemical research. The Knoevenagel reaction methodology employing these compounds has been optimized using reusable ionic liquid catalysts, demonstrating environmental benefits while maintaining high synthetic efficiency.

Application Area Synthetic Role Key Advantages
Pharmaceutical Synthesis Intermediate for quinolone antibiotics High reactivity and selectivity
Heterocyclic Chemistry Building block for complex ring systems Dual nucleophilic/electrophilic character
Vinylogous Reactions Electrophile in Friedel-Crafts alkylations Aqueous compatibility with Lewis acids
Decarboxylative Chemistry Substrate for oxidative arylation Compatibility with aerobic conditions

The significance of this compound in modern organic synthesis is further underscored by its role in ambient decarboxylative arylation reactions. Research published in the Journal of the American Chemical Society demonstrated that malonate derivatives can undergo decarboxylative coupling with arylboron nucleophiles under aerobic oxidative copper catalysis conditions. This methodology enables the synthesis of monoaryl acetate derivatives containing electrophilic functional groups that are incompatible with existing α-arylation reactivity paradigms, expanding the synthetic toolbox available to organic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl propanedioate
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InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
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InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)OCC
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Molecular Formula

C7H12O4
Record name DIETHYLMALONATE
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DSSTOX Substance ID

DTXSID7021863
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour
Record name Propanedioic acid, 1,3-diethyl ester
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Boiling Point

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C
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Flash Point

200 °F (93 °C) (open cup), 85 °C c.c.
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Solubility

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol)
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Density

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056
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Vapor Density

5.52 (Air = 1), Relative vapor density (air = 1): 5.52
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Vapor Pressure

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36
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Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

105-53-3
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Melting Point

-50 °C
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Preparation Methods

Method 1: Reaction with Ethyl Formate

One of the prominent methods involves the reaction of diethyl malonate with ethyl formate in the presence of an alkali metal salt and a catalyst.

  • Reagents :

    • Diethyl malonate
    • Ethyl formate
    • Sodium ethoxide (or potassium ethoxide)
    • Catalyst (e.g., dibenzo-24-crown-8)
  • Procedure :

    • Combine sodium ethoxide, diethyl malonate, and a solvent (ethanol) in a pressure kettle.
    • Introduce ethyl formate or carbon monoxide while stirring.
    • Heat the mixture to a temperature between 80°C and 120°C under a pressure of 2-4 MPa.
    • After completion, acidify the resulting intermediate with hydrochloric acid or sulfuric acid.
  • Yield and Purity :

    • Typical yields range from 84% to over 94%, with purities exceeding 97% depending on the specific conditions employed.

Method 2: Direct Condensation

Another method involves direct condensation reactions utilizing diethyl malonate and orthoformates.

  • Reagents :

    • Diethyl malonate
    • Triethyl orthoformate
    • Acid catalyst (e.g., piperidine)
  • Procedure :

    • Mix diethyl malonate with triethyl orthoformate under acidic conditions.
    • Maintain the reaction at elevated temperatures to facilitate the formation of an intermediate.
    • The intermediate subsequently undergoes elimination to yield the desired product.
  • Challenges :

    • This method often suffers from lower yields due to side reactions and requires careful temperature control to avoid degradation of products.

Summary of Preparation Methods

Method Key Reagents Conditions Typical Yield (%) Purity (%)
Reaction with Ethyl Formate Diethyl malonate, Ethyl formate, Sodium ethoxide 80-120°C, 2-4 MPa 84-94 >97
Direct Condensation Diethyl malonate, Triethyl orthoformate, Acid catalyst Elevated temperatures Variable (often lower due to side reactions) Variable

Recent studies have shown that optimizing reaction conditions significantly impacts both yield and purity. For example, using dibenzo-24-crown-8 as a catalyst has been reported to enhance reaction efficiency by stabilizing intermediates and reducing side reactions. Additionally, varying the molar ratios of reactants can lead to improved outcomes; for instance, maintaining a ratio of diethyl malonate to sodium ethoxide around 0.8-1.2:1 is recommended for optimal results.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : Diethyl 2-(1-ethoxyethylidene)malonate serves as a key building block in the synthesis of complex organic molecules. Its structural features allow for the formation of various derivatives that are crucial in medicinal chemistry.

2. Pharmaceutical Development

  • Drug Intermediate : This compound is employed as an intermediate in the synthesis of several pharmaceuticals. It has been used to create biologically active compounds that exhibit therapeutic properties, making it valuable in drug development.

3. Agrochemicals

  • Pesticide Production : In the agricultural sector, this compound is utilized in the formulation of pesticides and herbicides. Its reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact.

This compound exhibits significant biological activities that make it a candidate for further research in pharmacology:

1. Antimicrobial Activity

  • The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Studies have shown efficacy against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use in treating resistant infections.

2. Antitumor Properties

  • Research indicates that derivatives of this compound possess significant antitumor effects. In vitro studies have revealed cytotoxic effects against various cancer cell lines, highlighting its potential as a lead structure for anticancer agents.

3. Neuroprotective Effects

  • Preliminary studies suggest that this compound may enhance cerebral blood flow and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Antibacterial Efficacy

A notable study evaluated the antibacterial activity of this compound against Mycobacterium tuberculosis. The results indicated significant inhibitory effects with minimal cytotoxicity towards non-cancerous cell lines, establishing its potential as an antitubercular agent.

Anticancer Research

In vitro studies have shown that modified versions of this compound can induce apoptosis in breast cancer cells through caspase activation and mitochondrial dysfunction. These findings suggest promising avenues for further research into its use as a chemotherapeutic agent.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus
Effective against Pseudomonas aeruginosa
AntitumorInduces apoptosis in breast cancer cells
NeuroprotectiveEnhances cerebral blood flow

Comparison with Similar Compounds

Comparison with Structurally Similar Malonate Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs of diethyl 2-(1-ethoxyethylidene)malonate, emphasizing substituent differences, synthesis routes, and applications:

Compound Name Substituent Group Synthesis Method Key Reactions/Applications Reference
Diethyl 2-(ethoxymethylene)malonate Ethoxymethylene Condensation of diethyl malonate with ethylidene derivatives Gould-Jacob reaction for quinolone synthesis (antibacterial agents)
Diethyl 2-(pyridin-2-ylmethylene)malonate Pyridin-2-ylmethylene Condensation with 2-pyridinecarboxaldehyde [3 + 2] Annulation with arynes to form pyridoindoles
Diethyl 2-(2-cyanoethyl)malonate 2-Cyanoethyl Michael addition of acrylonitrile to diethyl malonate Enantioselective catalysis (L-proline, 79% ee)
Diethyl 2-[(3-bromophenyl)amino]methylene]malonate 3-Bromophenylaminomethylene Condensation with 3-bromoaniline Intermediate for imidazoquinoline ligands
Diethyl 2-(1,3-benzodioxol-5-ylmethylene)malonate 1,3-Benzodioxol-5-ylmethylene Unspecified (commercially available) Building block for fused heterocycles
α-Aryl malonates (e.g., diethyl 2-phenylmalonate) Aryl groups Copper-catalyzed coupling of aryl iodides Functional group-tolerant arylation

Reactivity and Electronic Effects

  • Diethyl 2-(ethoxymethylene)malonate: The ethoxymethylene group enhances electrophilicity at the α-carbon, enabling 1,4-addition-elimination and cycloaddition reactions. This compound is pivotal in synthesizing 4-quinolones with broad-spectrum antibacterial activity .
  • Diethyl 2-(pyridin-2-ylmethylene)malonate : The pyridine ring introduces π-π interactions and directs regioselectivity in dipolar cycloadditions with arynes, yielding pyrido[1,2-a]indoles .
  • Diethyl 2-(2-cyanoethyl)malonate: The electron-withdrawing cyano group stabilizes enolate intermediates, facilitating asymmetric Michael additions. L-Proline catalysis achieves high enantiomeric excess (79% ee) .

Research Findings and Trends

  • Antibacterial Quinolones: Recent studies highlight the role of diethyl 2-(ethoxymethylene)malonate in developing quinolones active against drug-resistant bacteria, with MIC values as low as 0.5 µg/mL for Gram-negative strains .
  • Diversity-Oriented Synthesis : Malonate derivatives are increasingly used in photoassisted and multicomponent reactions to access complex scaffolds like 2,6-epoxyazocanes .

Biological Activity

Diethyl 2-(1-ethoxyethylidene)malonate is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

This compound, with the CAS number 3044-06-2, is synthesized through the reaction of diethyl malonate with ethyl orthoformate in the presence of an acid catalyst. This compound can undergo various chemical reactions, including hydrolysis, condensation, and nucleophilic substitution, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in several biochemical pathways, making it a valuable intermediate in the synthesis of biologically active compounds. The compound has been shown to interact with various biological targets, including enzymes and receptors involved in metabolic processes .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa has been highlighted, indicating its potential for use in treating infections caused by resistant strains .

Antitumor Activity

Research has indicated that derivatives of this compound possess significant antitumor properties. For instance, certain synthesized analogs have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents. The mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways .

Neuroprotective Effects

This compound has also been explored for its neuroprotective effects. Studies suggest that it may enhance cerebral blood flow and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier further enhances its potential therapeutic applications .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Mycobacterium tuberculosis. The compound demonstrated significant inhibitory effects with minimal cytotoxicity towards non-cancerous cell lines, highlighting its potential as an antitubercular agent .
  • Anticancer Research : In vitro studies have shown that modified versions of this compound can induce apoptosis in breast cancer cells through caspase activation and mitochondrial dysfunction. These findings suggest a promising avenue for further research into its use as a chemotherapeutic agent .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusSignificant growth inhibition
AntitubercularMycobacterium tuberculosisMIC value < 1 μg/mL
AntitumorBreast cancer cell linesInduction of apoptosis
NeuroprotectiveNeuronal cell linesEnhanced cell viability under stress

Q & A

Q. What are common synthetic routes for Diethyl 2-(1-ethoxyethylidene)malonate?

The compound is typically synthesized via condensation reactions, such as the reaction of diethyl malonate with ethoxyethylidene precursors under basic conditions. Sodium ethoxide is a common catalyst, facilitating enolate formation and subsequent alkylation or condensation. For example, reactions with cyanoacetanilides under sodium ethoxide catalysis yield pyridone derivatives, though optimization of reaction time and temperature (e.g., reflux conditions) is critical for improving yields (up to 50% in some cases) .

Q. How do solvent properties influence its reactivity in organic reactions?

Solvent polarity and hydrogen-bonding capacity significantly affect reaction pathways. Polar aprotic solvents stabilize enolate intermediates, enhancing nucleophilic attack efficiency. Ethanol and dichloroethane are frequently used, with studies showing solvent-dependent outcomes in alkylation and hydrolysis. For instance, ethanol facilitates Michael additions, while dichloroethane supports cyclization reactions .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy for structural elucidation and stereochemical analysis.
  • LC-MS for assessing purity and monitoring reaction progress.
  • X-ray crystallography to confirm stereochemistry in crystalline derivatives. Advanced methods like TR-EPR and EXAFS have been employed to study reaction intermediates and surface complexes in catalytic systems .

Advanced Research Questions

Q. What mechanisms explain unexpected product formation in reactions involving this compound?

Unexpected products, such as pyridone derivatives, arise from alternative pathways like ethoxymethylene group transfer or cyclization. For example, sodium ethoxide-catalyzed reactions with cyanoacetanilides undergo ethoxymethylene moiety transfer, leading to dihydropyridones instead of the anticipated β-ketoesters. Mechanistic studies using time-resolved EPR (TR-EPR) and isotopic labeling are critical for elucidating these pathways .

Q. How can enantioselective synthesis be achieved using this malonate derivative?

Asymmetric catalysis with chiral catalysts like L-proline enables enantioselective Michael additions. Key factors include:

  • Solvent choice : Pyridine enhances enantiomeric excess (up to 79%).
  • Catalyst loading : Optimal at 0.04 mol.
  • Temperature : Controlled at 35°C to balance reaction rate and selectivity .

Q. What challenges arise in hydrolyzing this compound to carboxylic acids?

Hydrolysis under basic or acidic conditions often leads to decarboxylation rather than the desired malonic acid. For example, HBr/AcOH hydrolysis yields 2-(perfluorophenyl)acetic acid (63% yield) instead of the malonic acid derivative. Strategies like using protective groups (e.g., silyl ethers) or mild hydrolytic agents (e.g., enzymatic catalysis) may mitigate this issue .

Q. How does the electronic environment influence its reactivity in cross-coupling reactions?

The electron-withdrawing ethoxyethylidene group increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. This property is exploited in Buchwald-Hartwig aminations and palladium-catalyzed heterocycle synthesis. For instance, coupling with aryl halides forms substituted pyridines, leveraging the malonate’s active methylene group .

Methodological Considerations

  • Reaction Optimization : Varying base strength (e.g., NaH vs. DIPEA) and temperature can shift product distributions. For example, higher temperatures (100°C) favor cyclization over alkylation .
  • Data Contradictions : Discrepancies in hydrolysis outcomes (e.g., malonic acid vs. acetic acid derivatives) highlight the need for systematic pH and reagent screening .
  • Enantiomeric Excess : Solvent polarity and catalyst stereochemistry must be aligned; non-polar solvents like hexane reduce steric hindrance, improving selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.